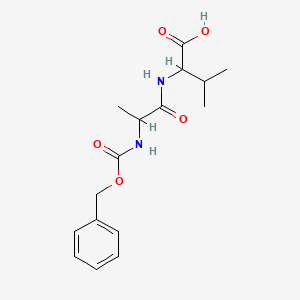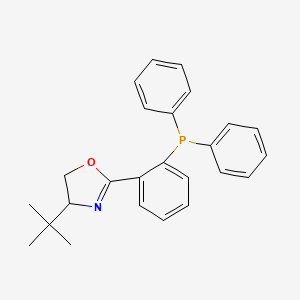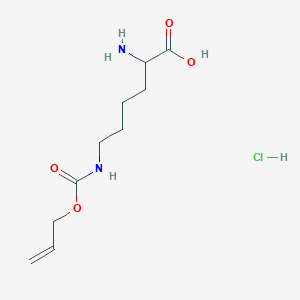
6-Allyloxycarbonylamino-L-2-amino-hexanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Allyloxycarbonylamino-L-2-amino-hexanoic acid hydrochloride, also known as 6-N-Allyloxycarbonyl-L-lysine hydrochloride, is a compound with the molecular formula C10H19ClN2O4 and a molecular weight of 266.72 g/mol . This compound is characterized by its white or almost white crystalline powder appearance and is soluble in water and alcohol solvents .
Métodos De Preparación
The preparation of 6-Allyloxycarbonylamino-L-2-amino-hexanoic acid hydrochloride is typically carried out through chemical synthesis. The synthetic route involves reacting appropriate starting materials with reagents under specific conditions to synthesize the target compound . The reaction conditions often include maintaining an inert atmosphere (e.g., nitrogen or argon) and controlling the temperature between 2-8°C . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.
Análisis De Reacciones Químicas
6-Allyloxycarbonylamino-L-2-amino-hexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6-Allyloxycarbonylamino-L-2-amino-hexanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: It serves as a research tool in the study of anti-tumor drugs, antiviral drugs, and immune enhancers.
Medicine: It is utilized in the preparation of new drugs and in cell culture and analysis.
Industry: It plays a role in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 6-Allyloxycarbonylamino-L-2-amino-hexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of lysine, it can inhibit enzymes that bind to lysine residues, such as proteolytic enzymes like plasmin . This inhibition can affect various biological processes, including fibrinolysis and immune responses .
Comparación Con Compuestos Similares
6-Allyloxycarbonylamino-L-2-amino-hexanoic acid hydrochloride can be compared with other similar compounds, such as:
6-Aminohexanoic acid:
6-Benzyloxycarbonylamino-hexanoic acid: This compound is used in biochemical research and has similar properties to this compound.
The uniqueness of this compound lies in its specific structure and its applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C10H19ClN2O4 |
|---|---|
Peso molecular |
266.72 g/mol |
Nombre IUPAC |
2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C10H18N2O4.ClH/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14;/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14);1H |
Clave InChI |
OEQCNVUALLMGRI-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)NCCCCC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


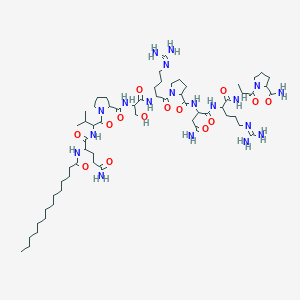
![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15286952.png)
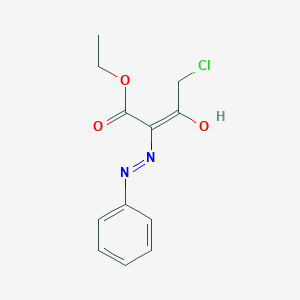
![2-{4-[1-(2,4-Diamino-pteridin-6-ylmethyl)-but-3-ynyl]-benzoylamino}-pentanedioic acid](/img/structure/B15286967.png)
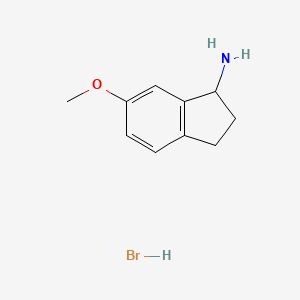

![[2-Hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B15286989.png)
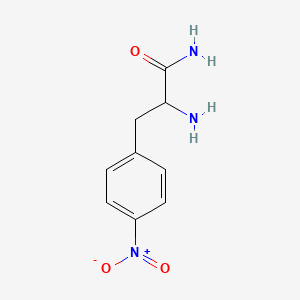
![Trilithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B15286998.png)
![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15287017.png)
